Letrazuril

Vue d'ensemble

Description

Analyse Des Réactions Chimiques

Le Letrazuril subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant les atomes de chlore et de fluor. Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. .

Applications de la recherche scientifique

Chimie : Utilisé comme outil de recherche pour étudier les réactions chimiques et les mécanismes.

Biologie : Étudié pour ses effets sur les parasites intracellulaires, en particulier Cryptosporidium.

Médecine : Exploré comme traitement potentiel des infections à VIH et de la cryptosporidiose. .

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans la recherche pharmaceutique

Mécanisme d'action

Le mécanisme d'action exact du this compound n'est pas entièrement compris. On pense qu'il cible les parasites intracellulaires en interférant avec leurs voies métaboliques. Les cibles moléculaires du composé et les voies impliquées dans ses effets sont encore en cours d'investigation .

Applications De Recherche Scientifique

Phase I Study in AIDS-Related Cryptosporidiosis

A significant study conducted on letrazuril involved HIV-positive patients suffering from cryptosporidiosis. This open-label trial aimed to assess the safety and clinical effectiveness of this compound in treating this condition. Key findings included:

- Participants : Sixteen HIV-positive patients with symptomatic intestinal cryptosporidiosis.

- Dosage : Patients received escalating doses of this compound (50 to 100 mg daily) over a period of six weeks.

- Outcomes :

- Response Rate : Fifty percent of participants exhibited a major response characterized by symptomatic improvement and eradication of Cryptosporidium oocysts from stool samples.

- Minor Response : Two patients showed symptomatic improvement but continued to excrete oocysts.

- No Response : Seven patients did not respond to treatment.

- Adverse Effects : Transient drug-related rashes were noted in some cases, but no serious toxicities were observed .

Comparative Efficacy Study

In another study comparing this compound with other treatments for AIDS-related cryptosporidial diarrhea, it was found that:

- Efficacy : this compound was associated with a clinical response in about 40% of patients treated, with cessation of oocyst excretion in approximately 70% of cases.

- Comparison with Other Drugs : In contrast, paromomycin showed a complete resolution of diarrhea in 60% of treated patients but did not eliminate the infection entirely. Azithromycin was ineffective .

Summary of Research Findings

| Study Type | Population | Dosage | Major Response (%) | Minor Response (%) | No Response (%) | Adverse Effects |

|---|---|---|---|---|---|---|

| Phase I Trial | HIV-positive patients with cryptosporidiosis | 50-100 mg daily | 50% (7/14) | 14% (2/14) | 50% (7/14) | Transient rashes noted |

| Comparative Efficacy Study | AIDS patients with chronic diarrhea | 150-200 mg daily | 40% improvement; 70% cessation of oocyst excretion | N/A | N/A | No major toxicities reported |

Mécanisme D'action

Letrazuril is similar to other compounds in the diphenylacetonitrile class, such as diclazuril. this compound is unique due to its specific chemical structure, which includes a triazine ring and the presence of chlorine and fluorine atoms. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Le Letrazuril est similaire à d'autres composés de la classe du diphénylacétonitrile, comme le diclazuril. Le this compound est unique en raison de sa structure chimique spécifique, qui comprend un cycle triazine et la présence d'atomes de chlore et de fluor. Cette structure unique peut contribuer à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles .

Composés similaires :

- Diclazuril

- Toltrazuril

- Clazuril

Méthodes De Préparation

La synthèse du Letrazuril implique plusieurs étapes, qui commencent généralement par la formation du noyau diphénylacétonitrileLes conditions de réaction spécifiques et les méthodes de production industrielle ne sont pas facilement disponibles dans la littérature, mais il est connu que le composé est synthétisé à des fins de recherche .

Activité Biologique

Letrazuril is a thiazolide compound primarily investigated for its potential therapeutic effects against parasitic infections, particularly those caused by Cryptosporidium. This compound has garnered attention due to its unique mechanism of action and its efficacy in treating conditions associated with immunocompromised patients, such as those with AIDS.

This compound exhibits its biological activity through the inhibition of key metabolic pathways in Cryptosporidium species. It is believed to interfere with protein disulfide isomerase, an enzyme crucial for maintaining protein structure and function within the parasite. This disruption leads to impaired metabolic activity and ultimately affects the parasite's ability to proliferate and survive in the host .

Phase I Study

A notable Phase I study conducted on AIDS patients with cryptosporidiosis evaluated the safety and efficacy of this compound. The study involved 16 HIV-positive participants who received escalating doses of this compound (50-100 mg daily) for six weeks. The results indicated that 50% of the patients experienced symptomatic improvement, with five achieving complete eradication of Cryptosporidium oocysts from their stool .

| Outcome | Number of Patients | Percentage |

|---|---|---|

| Major response (symptomatic improvement + eradication) | 5 | 33% |

| Minor response (improvement but persistence of oocysts) | 2 | 13% |

| No response | 7 | 54% |

Pilot Studies

Further pilot studies assessed this compound's efficacy alongside other drugs like azithromycin and paromomycin. In these studies, this compound was administered at doses of 150-200 mg daily, resulting in a 40% improvement in symptoms and cessation of oocyst excretion in 70% of patients. However, biopsies continued to show positive results for Cryptosporidium despite symptomatic relief .

Summary of Clinical Findings

The following table summarizes key findings from various studies:

| Study Type | Population | Dosage | Major Findings |

|---|---|---|---|

| Phase I Study | AIDS patients | 50-100 mg/day | 50% improvement; eradication in 33% |

| Pilot Study | AIDS patients | 150-200 mg/day | 40% symptomatic improvement; 70% cessation of oocysts |

Safety Profile

The safety profile of this compound appears favorable based on clinical trials. Most studies reported no serious dose-related toxicities, although some participants experienced transient rashes . This suggests that while further investigation is warranted, this compound may be a viable option for treating cryptosporidiosis in immunocompromised individuals.

Case Studies

Several case studies have documented individual patient responses to this compound treatment. One case involved a patient who exhibited significant improvement in gastrointestinal symptoms after initiating therapy with this compound, highlighting its potential as an effective treatment option in clinical practice.

Propriétés

IUPAC Name |

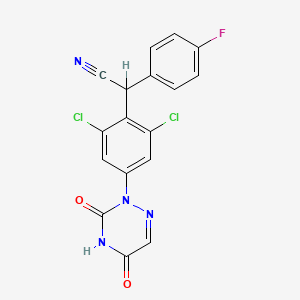

2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2FN4O2/c18-13-5-11(24-17(26)23-15(25)8-22-24)6-14(19)16(13)12(7-21)9-1-3-10(20)4-2-9/h1-6,8,12H,(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKYUBTUOHHNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869392 | |

| Record name | [2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103337-74-2 | |

| Record name | Letrazuril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103337742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Letrazuril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | [2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LETRAZURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8736VCB22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Letrazuril against Cryptosporidium?

A1: While the provided research highlights this compound's potential against Cryptosporidium, its exact mechanism of action against this parasite remains unclear [, , ]. Further research is needed to elucidate the specific pathways targeted by this compound in Cryptosporidium.

Q2: What are the potential side effects of this compound observed in clinical studies?

A2: One of the most common side effects observed in clinical trials of this compound is a transient skin rash, which typically resolves upon discontinuation of the drug [, ].

Q3: Apart from Cryptosporidium, what other applications does this compound have in veterinary medicine?

A3: this compound has demonstrated potential in treating equine protozoal myeloencephalitis (EPM) caused by Sarcocystis neurona []. Studies suggest that this compound, as a triazine-based anticoccidial agent, can be effective in both treating and preventing S. neurona infections in horses.

Q4: What are the limitations of the existing research on this compound in treating cryptosporidiosis?

A4: Current research on this compound for cryptosporidiosis, particularly in AIDS patients, is limited by several factors:

- Small Sample Sizes: Many studies involve a small number of patients, making it difficult to draw definitive conclusions about efficacy and generalizability to larger populations [, , ].

- Open-Label Design: Several studies lack blinding or a placebo control group, which can introduce bias and limit the strength of the findings [, , ].

- Short Follow-up Periods: Some studies have limited follow-up durations, making it difficult to assess the long-term efficacy of this compound and the potential for relapse [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.